L-Galactose-13C
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Overview
Description
L-Galactose-13C is an isotope-labeled version of L-Galactose, a naturally occurring sugar found in milk and sugar beets. The “13C” label indicates that the carbon-13 isotope has been incorporated into the molecule, making it useful for various scientific studies, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Galactose-13C can be synthesized through enzymatic methods. One common approach involves the use of enzymes such as β1,4-galactosyltransferase, which links galactose to glucose to form lactose. This lactose can then be labeled with carbon-13 . Another method involves the conversion of uniformly 13C-enriched glucose to UDP-galactose through a sequence of enzymatic steps, followed by the attachment of this labeled galactose to a nonreducing terminal N-acetylglucosamine using bovine galactosyltransferase .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable heavy isotopes of carbon. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
L-Galactose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied using NMR spectroscopy to understand the structure, reaction mechanism, and reaction kinetics of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose-4’-epimerase. These enzymes facilitate the conversion of alpha-D-galactose to UDP-glucose .
Major Products
The major products formed from these reactions include UDP-galactose and various oligosaccharides, which are essential for studying metabolic pathways and the assembly of human milk oligosaccharides .
Scientific Research Applications
L-Galactose-13C has a wide range of scientific research applications:
Mechanism of Action
L-Galactose-13C exerts its effects through its incorporation into metabolic pathways. The pathway involves the conversion of alpha-D-galactose to UDP-glucose by three principal enzymes: galactokinase, galactose-1-phosphate uridyltransferase, and UDP-galactose-4’-epimerase . This conversion is crucial for the synthesis of lactose and other oligosaccharides, which play significant roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
D-Galactose: A C-4 epimer of glucose found in milk and sugar beets.
Tagatose: An isomer of galactose used as a low-caloric sweetener.
Lactulose: A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy.
Uniqueness
L-Galactose-13C is unique due to its isotope labeling, which allows for precise tracking and quantitation in metabolic studies. This makes it an invaluable tool in both basic and applied research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1/i3+1 |
InChI Key |
GZCGUPFRVQAUEE-JRMLBCGBSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.